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Abstract
This technical guide provides an in-depth analysis of Carboxyamidotriazole Orotate (CTO) as

an inhibitor of Vascular Endothelial Growth Factor (VEGF) signaling, a critical pathway in tumor

angiogenesis. CTO, an orotate salt of Carboxyamidotriazole (CAI), exhibits enhanced oral

bioavailability and efficacy compared to its parent compound.[1][2] This document details the

molecular mechanism of action, summarizes key quantitative data from preclinical studies,

provides detailed experimental protocols for assessing its anti-angiogenic activity, and presents

visual representations of the signaling pathways and experimental workflows. The primary

mechanism of CTO's anti-angiogenic effect is not through direct inhibition of the VEGF receptor

2 (VEGFR-2) but rather by disrupting the downstream calcium-dependent signaling cascade

essential for endothelial cell proliferation and migration.[3]

Introduction: The Role of VEGF in Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental

process in tumor growth, invasion, and metastasis.[4] A key regulator of this process is the

Vascular Endothelial Growth Factor (VEGF) family and its receptors.[5] Specifically, VEGF-A

binding to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes cell

proliferation, migration, and survival, leading to the formation of new vasculature that supplies
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tumors with essential nutrients and oxygen.[5] Consequently, inhibiting the VEGF signaling

pathway is a well-established strategy in cancer therapy.[6]

Carboxyamidotriazole Orotate (CTO): An Overview
Carboxyamidotriazole Orotate (CTO) is the orotate salt of Carboxyamidotriazole (CAI), a

small molecule inhibitor of non-voltage-gated calcium channels.[1] The orotate formulation

enhances the oral bioavailability and therapeutic efficacy of CAI.[1][2] CTO has demonstrated

anti-angiogenic, anti-proliferative, and anti-invasive properties in preclinical models.[1][7] Its

mechanism of action is distinct from many conventional anti-angiogenic agents that directly

target the VEGF ligand or its receptor.

Molecular Mechanism of VEGF Signaling Inhibition
by CTO
The anti-angiogenic effects of CTO are primarily attributed to its parent compound, CAI, which

disrupts the intracellular signaling cascade initiated by VEGF-A, rather than preventing the

activation of the VEGFR-2 itself.[3] The key steps in this inhibitory mechanism are:

VEGF-A Binds to VEGFR-2: This ligand-receptor interaction leads to the dimerization and

autophosphorylation of VEGFR-2, initiating downstream signaling.[3]

Downstream Signaling Activation: Activated VEGFR-2 stimulates Phospholipase C-gamma

(PLCγ).

Inhibition of IP3 Formation: CAI inhibits the PLCγ-mediated formation of inositol 1,4,5-

trisphosphate (IP3).[3]

Disruption of Calcium Signaling: The reduction in IP3 levels prevents the release of calcium

(Ca2+) from intracellular stores (the endoplasmic reticulum). This, in turn, inhibits the store-

operated calcium entry (SOCE) from the extracellular space.[3]

Inhibition of Nitric Oxide (NO) Production: The diminished intracellular calcium concentration

leads to decreased activity of endothelial nitric oxide synthase (eNOS), a calcium-dependent

enzyme, resulting in reduced nitric oxide (NO) production.[3][4]
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Suppression of Endothelial Cell Proliferation and Migration: The disruption of the Ca2+/NO

signaling pathway ultimately inhibits VEGF-A-induced endothelial cell proliferation and

migration, the cellular hallmarks of angiogenesis.[3][4]

It is crucial to note that studies have shown that CAI does not prevent the phosphorylation

(activation) of VEGFR-2, PLCγ, or the activation of the mitogen-activated protein kinase (MAP

kinase) pathway.[3] This highlights the specificity of its action on the calcium-dependent branch

of the VEGF signaling cascade.
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Caption: Mechanism of CTO-mediated inhibition of VEGF signaling.

Quantitative Data on the Anti-Angiogenic Effects of
CTO
The following tables summarize the quantitative data from key preclinical studies investigating

the anti-angiogenic effects of Carboxyamidotriazole (CAI), the active component of CTO.

Table 1: In Vitro Inhibition of Angiogenesis by CAI
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Assay
Cell
Type/Model

CAI
Concentration

Observed
Effect

Reference

Endothelial Cell

Proliferation

Human Aortic

Endothelial Cells

(HAECs)

0.25 - 12.0

µg/mL

Dose-dependent

inhibition of

proliferation.

[4]

Endothelial Cell

Proliferation

Human Umbilical

Vein Endothelial

Cells (HUVECs)

1 µM

IC50 for

inhibition of

serum-induced

proliferation.

[8]

Microvessel

Formation

Rat Aortic Ring

Culture

0.25 - 12.0

µg/mL

Dose-dependent

inhibition of new

microvessel

formation.

[4]

Nitric Oxide

Synthase (NOS)

Expression

Human Aortic

Endothelial Cells

(HAECs)

0.25 - 12.0

µg/mL

Dose-dependent

decrease in NOS

expression.

[4]

VEGF

Expression and

Secretion

Human Aortic

Endothelial Cells

(HAECs)

0.25 - 12.0

µg/mL

Dose-dependent

decrease in

VEGF

expression and

secretion.

[4]

Table 2: In Vivo Inhibition of Angiogenesis by CAI
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Animal Model Tumor Type CAI Treatment
Observed
Effect

Reference

Mouse

B16F1

Melanoma Liver

Metastases

Oral

administration

8-fold reduction

in metastasis

volume; >50%

decrease in

vascular volume

within

metastases.

[9]

Mouse

Choroidal

Neovascularizati

on (CNV)

Intravitreal

injection of CAI-

PLGA

nanoparticles

(0.5 µg and 1.0

µg)

Significant dose-

dependent

decrease in CNV

volume.

[10]

Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-

angiogenic effects of CTO.

Rat Aortic Ring Assay
This ex vivo assay assesses the effect of a compound on the sprouting of new microvessels

from a segment of the rat aorta.[11][12][13][14]

Materials:

Thoracic aorta from a Sprague-Dawley rat

Growth factor-reduced Matrigel or Type I Collagen

24-well culture plates

Endothelial Basal Medium (EBM-II) supplemented with 2% FBS
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Carboxyamidotriazole Orotate (CTO) stock solution

Inverted microscope with a digital camera

Protocol:

Aorta Excision and Ring Preparation:

Humanely euthanize a rat and aseptically dissect the thoracic aorta.

Place the aorta in a sterile dish containing cold serum-free medium.

Carefully remove the periadventitial fibro-adipose tissue.

Cross-section the aorta into 1-2 mm thick rings.

Embedding Aortic Rings:

Coat the wells of a 24-well plate with a thin layer of Matrigel or collagen and allow it to

solidify at 37°C.

Place one aortic ring in the center of each well.

Cover the ring with an additional layer of Matrigel or collagen and allow it to solidify.

Treatment and Incubation:

Add EBM-II supplemented with 2% FBS to each well.

Add CTO at various concentrations to the treatment wells. Include a vehicle control (e.g.,

DMSO).

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7-14 days.

Quantification of Angiogenesis:

Monitor the outgrowth of microvessels from the aortic rings daily using an inverted

microscope.
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Capture images of the rings at specified time points.

Quantify the extent of angiogenesis by measuring the length and number of microvessel

sprouts using image analysis software (e.g., ImageJ).
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Click to download full resolution via product page

Caption: Workflow for the rat aortic ring assay.

Measurement of Intracellular Calcium Concentration
This protocol describes the use of the fluorescent Ca2+ indicator Fura-2 AM to measure

changes in intracellular calcium concentration in endothelial cells upon stimulation with VEGF

and treatment with CTO.[15][16][17]

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

Fura-2 AM (acetoxymethyl ester)

Pluronic F-127

HEPES-buffered saline (HBS)

VEGF-A

Carboxyamidotriazole Orotate (CTO)

Fluorescence plate reader or microscope with ratiometric imaging capabilities

Protocol:

Cell Seeding:

Seed HUVECs onto black-walled, clear-bottom 96-well plates and grow to confluence.

Dye Loading:

Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127

(0.02%) in HBS.

Wash the cells with HBS and incubate with the Fura-2 AM loading buffer for 30-60 minutes

at 37°C.
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Wash the cells twice with HBS to remove extracellular dye and allow for de-esterification

of the dye within the cells for 15-30 minutes at room temperature.

Measurement of Calcium Flux:

Place the plate in a fluorescence plate reader capable of dual-wavelength excitation (340

nm and 380 nm) and emission detection (~510 nm).

Record a baseline fluorescence ratio (340/380) for a few minutes.

Add CTO at the desired concentration and continue recording.

Add VEGF-A to stimulate the cells and record the change in the fluorescence ratio over

time.

Data Analysis:

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to

the intracellular calcium concentration.

Calculate the change in the 340/380 ratio to determine the effect of CTO on VEGF-

induced calcium influx.
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Caption: Workflow for the intracellular calcium flux assay.

Nitric Oxide (NO) Production Assay
This assay measures the amount of nitric oxide produced by endothelial cells, which is an

indicator of eNOS activity. The Griess reagent assay is a common method for this purpose,

which detects nitrite (NO2-), a stable breakdown product of NO.[18][19]
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Materials:

Endothelial cells (e.g., HUVECs)

Cell culture medium

VEGF-A

Carboxyamidotriazole Orotate (CTO)

Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine

dihydrochloride)

Nitrite standard solution

96-well plate

Microplate reader

Protocol:

Cell Culture and Treatment:

Seed endothelial cells in a 96-well plate and grow to confluence.

Replace the medium with fresh medium containing different concentrations of CTO or

vehicle control.

Stimulate the cells with VEGF-A for a specified period (e.g., 24 hours).

Sample Collection:

Collect the cell culture supernatant from each well.

Griess Reaction:

Add the Griess reagent components to the supernatant in a new 96-well plate according to

the manufacturer's instructions.
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Incubate at room temperature for 15-30 minutes to allow for color development (a

magenta color).

Measurement and Quantification:

Measure the absorbance at 540 nm using a microplate reader.

Create a standard curve using the nitrite standard solution.

Calculate the concentration of nitrite in the samples by comparing their absorbance to the

standard curve.

VEGFR-2 Phosphorylation Assay (Western Blot)
This assay determines whether CTO directly inhibits the activation of VEGFR-2 by assessing

its phosphorylation status.[20][21][22]

Materials:

Endothelial cells

VEGF-A

Carboxyamidotriazole Orotate (CTO)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels and electrophoresis apparatus

Western blotting apparatus

PVDF membrane

Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-β-actin

HRP-conjugated secondary antibody
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Chemiluminescent substrate

Protocol:

Cell Treatment and Lysis:

Starve confluent endothelial cells in serum-free medium for several hours.

Pre-treat the cells with CTO or vehicle for a specified time.

Stimulate the cells with VEGF-A for a short period (e.g., 5-10 minutes).

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Clarify the lysates by centrifugation and determine the protein concentration.

SDS-PAGE and Western Blotting:

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST.

Antibody Incubation and Detection:

Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at

4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.

Analysis:

Strip the membrane and re-probe with antibodies against total VEGFR-2 and a loading

control (e.g., β-actin) to ensure equal protein loading.
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Quantify the band intensities to determine the ratio of phosphorylated VEGFR-2 to total

VEGFR-2.

Conclusion and Future Directions
Carboxyamidotriazole Orotate (CTO) presents a compelling profile as an anti-angiogenic

agent with a distinct mechanism of action. By targeting the calcium-dependent signaling

downstream of VEGFR-2, CTO effectively inhibits endothelial cell proliferation and migration,

key processes in tumor angiogenesis. The enhanced bioavailability of the orotate salt makes it

a promising candidate for clinical development.

Future research should focus on:

Establishing a definitive IC50 value for CTO in VEGF-stimulated endothelial cell proliferation

assays.

Conducting head-to-head studies comparing the in vitro and in vivo anti-angiogenic potency

of CTO and CAI.

Exploring the potential of CTO in combination with other anti-cancer therapies, including

direct VEGF inhibitors and cytotoxic agents, to achieve synergistic effects and overcome

resistance.[23][24][25][26][27]

This technical guide provides a solid foundation for researchers and drug development

professionals to understand and further investigate the potential of Carboxyamidotriazole
Orotate as a novel anti-angiogenic therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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